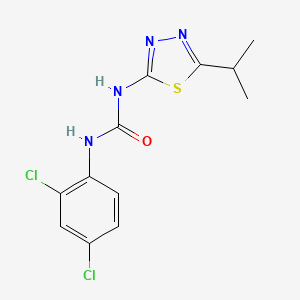
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI) that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting HIF prolyl hydroxylases, which are enzymes that degrade HIF proteins. HIF proteins play a crucial role in oxygen homeostasis and are involved in the regulation of erythropoiesis, angiogenesis, and metabolism. By inhibiting HIF prolyl hydroxylases, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide stabilizes HIF proteins, leading to increased EPO production and anti-tumor effects.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase hemoglobin levels and reduce the need for blood transfusions in patients with chronic kidney disease. In addition, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-tumor effects in preclinical studies. However, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been associated with adverse effects such as hypertension, thrombosis, and cardiovascular events.
実験室実験の利点と制限
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its ability to increase EPO production and stabilize HIF proteins. However, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has limitations such as its potential adverse effects and the need for further research to fully understand its mechanism of action.
将来の方向性
For N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide research include investigating its potential therapeutic applications in other diseases such as heart failure, stroke, and Alzheimer's disease. In addition, further research is needed to understand the long-term effects and safety of N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. Finally, there is a need for the development of more potent and selective HIF prolyl hydroxylase inhibitors.
合成法
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized using a multi-step process that involves the reaction of 2-fluoroaniline and 3-fluorobenzaldehyde to produce 2-fluoro-N-(3-fluorophenyl)benzamide. This compound is then reacted with methylsulfonyl chloride to produce N-(3-fluorophenyl)-N-methylsulfonyl-2-fluorobenzamide. Finally, this compound is reacted with glycine to produce N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.
科学的研究の応用
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of anemia, chronic kidney disease, and cancer. In preclinical studies, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase erythropoietin (EPO) production, which stimulates the production of red blood cells. N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells.
特性
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(14-8-3-2-7-13(14)17)10-15(20)18-12-6-4-5-11(16)9-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPNFGDPLLJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)
![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)

![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)
![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)
![2-methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5794645.png)
![2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794656.png)
![N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5794672.png)
![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)

